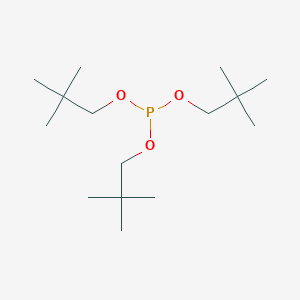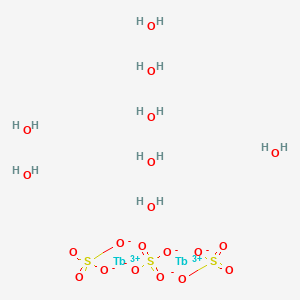
Magnesium bromate
Overview
Description
Magnesium bromate is an inorganic compound with the chemical formula ( \text{Mg(BrO}_3\text{)}_2 ). It is the magnesium salt of bromic acid and typically appears as a white crystalline solid. This compound is known for its strong oxidizing properties and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium bromate can be synthesized through several methods:
Electrolysis of Magnesium Bromide Solution: This method involves the electrolysis of a magnesium bromide solution at temperatures between 65°C and 70°C. The process requires the presence of dichromate and uses lead dioxide or iron anodes and stainless steel or copper cathodes.
Reaction with Bromine and Magnesium Hydroxide: Another method involves reacting bromine with magnesium hydroxide at temperatures between 50°C and 90°C. The reaction proceeds as follows: [ 3 \text{Br}_2 + 3 \text{OH}^- \rightarrow \text{BrO}_3^- + 5 \text{Br}^- + 3 \text{H}^+ ]
Industrial Production Methods: In industrial settings, this compound is often produced using the electrolysis method due to its efficiency and the ability to recycle unoxidized bromide .
Chemical Reactions Analysis
Types of Reactions: Magnesium bromate undergoes various chemical reactions, including:
Oxidation: As a strong oxidizing agent, this compound can oxidize a variety of substances.
Reduction: It can be reduced to magnesium bromide and bromine gas under certain conditions.
Common Reagents and Conditions:
Oxidation Reactions: Typically involve organic compounds or other reducing agents.
Reduction Reactions: Often require a reducing agent such as hydrogen gas or a metal in a lower oxidation state.
Major Products:
Oxidation: Produces oxidized organic compounds or other oxidized products.
Reduction: Produces magnesium bromide and bromine gas.
Scientific Research Applications
Magnesium bromate has several applications in scientific research:
Chemistry: Used as an oxidizing agent in various chemical reactions and analytical procedures.
Biology: Employed in certain biochemical assays and experiments.
Industry: Utilized in the production of other bromate compounds and in certain manufacturing processes.
Mechanism of Action
The mechanism by which magnesium bromate exerts its effects is primarily through its strong oxidizing properties. It can oxidize a wide range of organic and inorganic substances, making it useful in various chemical reactions. The molecular targets and pathways involved typically include the oxidation of electron-rich species, leading to the formation of oxidized products.
Comparison with Similar Compounds
Magnesium bromate can be compared with other similar compounds such as:
Magnesium Chlorate: Similar in structure but contains chlorine instead of bromine. It also acts as a strong oxidizing agent.
Magnesium Iodate: Contains iodine and has similar oxidizing properties but is less commonly used.
Calcium Bromate: Another bromate salt with similar properties but different solubility and reactivity characteristics.
Uniqueness: this compound is unique due to its specific reactivity and the conditions under which it is stable. Its strong oxidizing properties make it particularly useful in certain chemical applications where other bromates or chlorates may not be as effective .
Properties
IUPAC Name |
magnesium;dibromate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BrHO3.Mg/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUHOKZSYYKPPI-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Br(=O)=O.[O-]Br(=O)=O.[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Mg(BrO3)2, Br2MgO6 | |
| Record name | MAGNESIUM BROMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3791 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | magnesium bromate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30932522 | |
| Record name | Magnesium dibromate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30932522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Magnesium bromate is a crystalline solid. Soluble in water and denser than water. Hence sinks in water. Contact may cause irritation to skin, eyes, and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make other chemicals. | |
| Record name | MAGNESIUM BROMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3791 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
14519-17-6 | |
| Record name | MAGNESIUM BROMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3791 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Magnesium bromate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014519176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium dibromate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30932522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Magnesium bromate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.012 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAGNESIUM BROMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/370X21564P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[[6-[(Hydroxymethyl)amino]-1,3,5-triazine-2,4-diyl]dinitrilo]tetrakismethanol](/img/structure/B84123.png)




![5,7-Dibromobenzo[c]isothiazol-3-amine](/img/structure/B84134.png)








